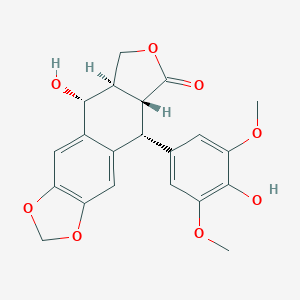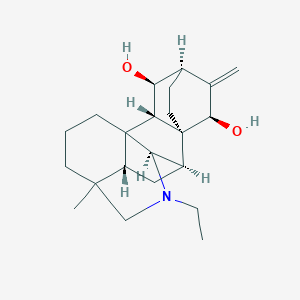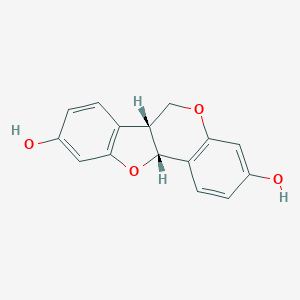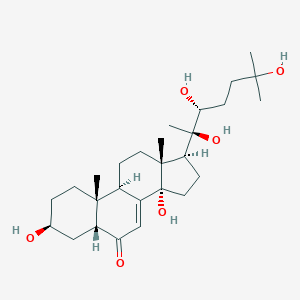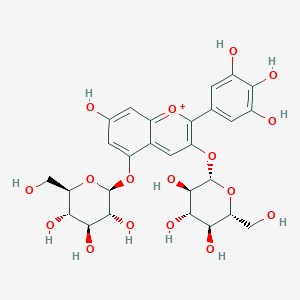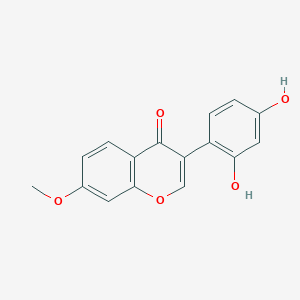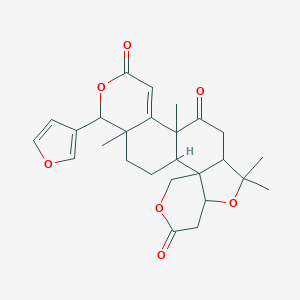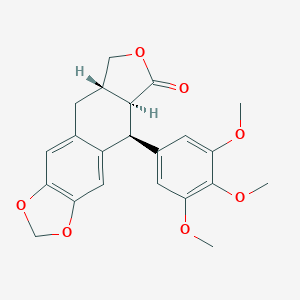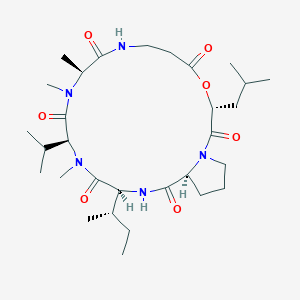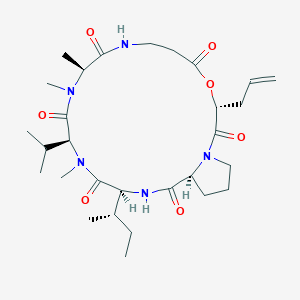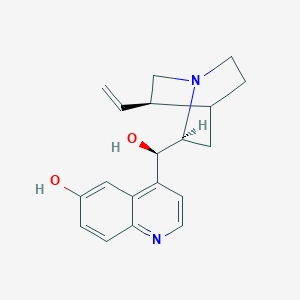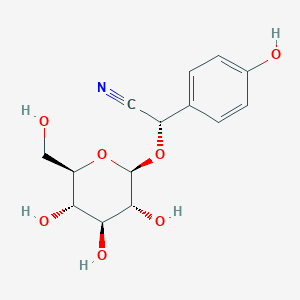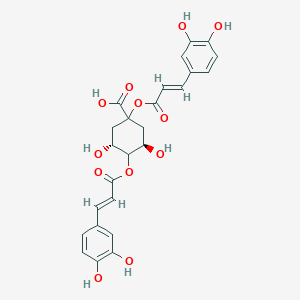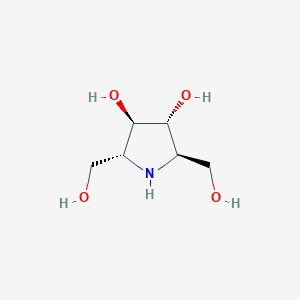
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as plastoquinone-9, is a natural component of the electron transport chain in photosynthesis. Plastoquinone-9 has been synthesized in the laboratory and has been used extensively in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
Plastoquinone-9 plays a critical role in the electron transport chain in photosynthesis. It serves as an electron carrier, transferring electrons from photosystem II to photosystem I. Plastoquinone-9 also plays a role in the regulation of photosynthetic activity, and has been shown to be involved in the process of non-photochemical quenching.
Efectos Bioquímicos Y Fisiológicos
Plastoquinone-9 has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been investigated for its potential role in protecting cells from oxidative stress. Plastoquinone-9 has also been shown to have anti-inflammatory properties, and has been investigated for its potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Plastoquinone-9 has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. However, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its use requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for research on 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9. One area of research involves investigating the potential applications of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the development of new drugs and therapies for various diseases. Another area of research involves investigating the role of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the regulation of photosynthetic activity, and its potential applications in improving crop yields. Finally, further research is needed to fully understand the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in biological systems, and its potential applications in various fields.
Métodos De Síntesis
Plastoquinone-9 can be synthesized using a variety of methods. One common method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecanol under acidic conditions. Another method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecene in the presence of a catalyst. These methods have been optimized for high yield and purity, and the resulting 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been extensively characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Plastoquinone-9 has been used in various scientific research applications. One area of research involves investigating the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the electron transport chain in photosynthesis. Plastoquinone-9 has also been used as a model compound to study the structure and function of other quinones in biological systems. In addition, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been investigated for its potential applications in the development of new drugs and therapies for various diseases.
Propiedades
Número CAS |
2654-76-4 |
|---|---|
Nombre del producto |
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- |
Fórmula molecular |
C26H44O4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h27,30H,3-20H2,1-2H3 |
Clave InChI |
QOXSUQVHFNZZRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Otros números CAS |
2654-76-4 |
Sinónimos |
2,5-Dihydroxy-3-methyl-6-nonadecyl-[1,4]-benzoquinone; 2,5-Dihydroxy-3-methyl-6-nonadecyl-2,5-Cyclohexadiene-1,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



